molecular formula C14H16ClN B1253347 Dibenzylamine hydrochloride CAS No. 20455-68-9

Dibenzylamine hydrochloride

Cat. No.: B1253347
CAS No.: 20455-68-9
M. Wt: 233.73 g/mol
InChI Key: QEUMNQFVAMSSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzylamine hydrochloride is an organic compound with the chemical formula C14H14NCl. It is a derivative of dibenzylamine, where the amine group is protonated to form a hydrochloride salt. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylamine hydrochloride can be synthesized through reductive amination. This involves the reaction of benzaldehyde with benzylamine to form an imine intermediate, which is then reduced to dibenzylamine. The final step involves the protonation of dibenzylamine with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, dibenzylamine is often produced by the reaction of benzyl chloride with liquid ammonia in ethanol. The resulting dibenzylamine is then treated with hydrochloric acid to obtain this compound .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding amides or nitriles.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: Primary and secondary amines.

    Substitution: N-substituted dibenzylamines.

    Oxidation: Amides, nitriles.

Scientific Research Applications

Dibenzylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzylamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act on neurotransmitter receptors, potentially modulating their activity. Its anticonvulsant effects are believed to be due to its ability to block NMDA-evoked currents in a concentration and voltage-dependent manner .

Comparison with Similar Compounds

    Benzylamine: A simpler amine with one benzyl group.

    N,N-Dibenzylamine: Similar structure but without the hydrochloride salt.

    N-Benzylidenebenzylamine: An imine derivative of dibenzylamine.

Uniqueness: Dibenzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical processes .

Properties

IUPAC Name

N-benzyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUMNQFVAMSSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942629
Record name N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20455-68-9
Record name Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20455-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dibenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Dibenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dibenzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dibenzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dibenzylamine hydrochloride
Customer
Q & A

Q1: How does Dibenzylamine hydrochloride affect the sympathetic nervous system, specifically related to intraocular pressure?

A1: this compound, often referred to by its historical name Dibenamine, acts as an alpha-adrenergic receptor antagonist. [] While not directly discussed in the provided research excerpts, this antagonism has implications for the sympathetic nervous system's control over intraocular pressure.

Q2: The research mentions that this compound does not block norepinephrine's excitatory effects on neurons in the lateral vestibular nucleus (NVL). How does this contrast with its known mechanism of action as an alpha-adrenergic antagonist?

A2: This observation highlights a crucial aspect of this compound's action: it preferentially blocks alpha-adrenergic receptors but might not effectively block all subtypes or all actions mediated by norepinephrine. [] The researchers found that while this compound effectively blocks alpha-adrenergic responses in other contexts, it failed to inhibit norepinephrine's excitatory effects on NVL neurons. [] This suggests that norepinephrine's action on these specific neurons might involve a different receptor subtype or a different signaling pathway that is less sensitive to this compound's blocking action.

Q3: The research highlights the use of this compound as a tool to study adrenergic mechanisms. Can you elaborate on its applications in this context?

A3: Researchers have historically employed this compound to investigate and dissect the roles of alpha-adrenergic receptors in various physiological processes. [] By blocking these receptors, this compound allows researchers to discern the specific contributions of alpha-adrenergic signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.